molecular formula C23H23ClN2O6 B11659629 6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid

6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid

Cat. No.: B11659629
M. Wt: 458.9 g/mol
InChI Key: BNBSHIRIAPWQLF-PDGQHHTCSA-N
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Description

6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a formylation reaction, where a chlorobenzene derivative is reacted with formamide.

    Amidation and Enamination: The intermediate compounds are then subjected to amidation and enamination reactions to form the prop-2-enamido linkage.

    Attachment of the Hexanoic Acid Chain: Finally, the hexanoic acid chain is attached through esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the hexanoic acid chain.

    Reduction: Reduction reactions can occur at the chlorophenyl group and the enamido linkage.

    Substitution: The benzodioxole ring and the chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Signal Transduction: It can be involved in modulating signal transduction pathways in cells.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the production of other chemicals.

    Pharmaceuticals: It may be employed in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring and the chlorophenyl group play crucial roles in binding to these targets, while the hexanoic acid chain influences the compound’s solubility and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-[(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: This compound shares the benzodioxole ring but differs in the substituents and functional groups.

    1-(2H-1,3-benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl acetate: Another compound with a benzodioxole ring, but with different side chains and functional groups.

Uniqueness

6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenyl group and the hexanoic acid chain distinguishes it from other benzodioxole derivatives, providing unique chemical and biological properties.

Properties

Molecular Formula

C23H23ClN2O6

Molecular Weight

458.9 g/mol

IUPAC Name

6-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]hexanoic acid

InChI

InChI=1S/C23H23ClN2O6/c24-17-7-4-3-6-16(17)22(29)26-18(23(30)25-11-5-1-2-8-21(27)28)12-15-9-10-19-20(13-15)32-14-31-19/h3-4,6-7,9-10,12-13H,1-2,5,8,11,14H2,(H,25,30)(H,26,29)(H,27,28)/b18-12-

InChI Key

BNBSHIRIAPWQLF-PDGQHHTCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCCCCC(=O)O)\NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCCCC(=O)O)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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